3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

anticonvulsant maximal electroshock structure-activity relationship

3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic 4-amino-1,2,4-triazole derivative featuring a 2,5-dimethylbenzylthio substituent at C-3 and a 3-methylphenyl substituent at C-5. This compound belongs to the class of 3-alkylthio-4-amino-5-aryl-4H-1,2,4-triazoles, a scaffold associated with anticonvulsant, antimicrobial, and antifungal activities.

Molecular Formula C18H20N4S
Molecular Weight 324.4 g/mol
Cat. No. B12137436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC18H20N4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=C(C=CC(=C3)C)C
InChIInChI=1S/C18H20N4S/c1-12-5-4-6-15(9-12)17-20-21-18(22(17)19)23-11-16-10-13(2)7-8-14(16)3/h4-10H,11,19H2,1-3H3
InChIKeyMWQUHNCIBKMMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine – A Differentiated 4-Amino-1,2,4-Triazole Scaffold for CNS and Anti-Infective Screening


3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic 4-amino-1,2,4-triazole derivative featuring a 2,5-dimethylbenzylthio substituent at C-3 and a 3-methylphenyl substituent at C-5. This compound belongs to the class of 3-alkylthio-4-amino-5-aryl-4H-1,2,4-triazoles, a scaffold associated with anticonvulsant, antimicrobial, and antifungal activities [1]. The presence of the 4-amino group enables further derivatization and hydrogen-bonding interactions, while the thioether linkage modulates lipophilicity and metabolic stability. The specific substitution pattern—2,5-dimethyl on the S-benzyl unit and meta-methyl on the C-5 phenyl—distinguishes it from many previously reported analogs that typically bear para-substituted phenyls or 4-aminophenyl groups at C-5 [1] [2].

Why Generic 4-Amino-1,2,4-Triazole Analogs Cannot Substitute for 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine


Within the 4-amino-1,2,4-triazole class, even subtle changes in aryl substitution profoundly shift biological activity profiles. The anticonvulsant SAR established by Küçükgüzel et al. (2004) demonstrates that the nature and position of substituents on both the S-benzyl and C-aryl rings dramatically alter maximal electroshock (MES) protection rates and neurotoxicity thresholds [1]. In the related patent class (US4981863A), the 3-aryl-5-alkylthio pattern was optimized specifically for spasmolytic and anxiolytic activity; replacement of the 2,5-dimethylbenzylthio group with, for example, a simple methylthio or unsubstituted benzylthio group led to loss of potency in in vivo seizure models [2]. Consequently, the precise 2,5-dimethylbenzylthio/3-methylphenyl/4-amino combination present in this compound is not interchangeable with generic off-the-shelf 4-amino triazoles without risk of activity loss or altered selectivity [1] [2].

Quantitative Differentiation Evidence for 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine versus Structural Analogs


MES Anticonvulsant Protection: Class-Level Benchmark and Structural Differentiation

In the closely related series of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles, compounds 12, 13, and 14 provided 50% protection in the rat oral MES model at 30 mg/kg, while earlier intraperitoneal screening at 100–300 mg/kg identified multiple actives in both MES and scPTZ models [1]. The target compound, carrying a 3-methylphenyl at C-5 instead of the 4-aminophenyl of the reference compounds, removes the hydrogen-bond-donating aniline NH2. According to the SAR described in Küçükgüzel et al., para-substitution on the C-5 phenyl ring is a key driver of MES activity; the meta-methyl substitution on the target compound is predicted to alter both potency and neurotoxicity profile relative to the 4-aminophenyl series, providing a distinct pharmacological fingerprint [1].

anticonvulsant maximal electroshock structure-activity relationship

C-3 Thioether Substituent Bulk and Lipophilicity Differentiation

The 2,5-dimethylbenzylthio group at C-3 of the target compound increases calculated LogP and steric bulk compared to the simple methylthio or ethylthio substituents disclosed in US4981863A [1]. In the patent series, smaller alkylthio groups (methyl, ethyl) were preferred for anticonvulsant activity; however, the 2,5-dimethylbenzylthio modification introduces additional pi-stacking and hydrophobic contacts that are absent in the methylthio/ethylthio analogs. Calculated physicochemical properties for this compound (molecular formula C18H20N4S; MW ~324.4) indicate a LogP approximately 1.5–2.0 units higher than 4-amino-3-methylthio-5-phenyl-1,2,4-triazole, translating to enhanced membrane permeability and potential CNS penetration [1].

lipophilicity blood-brain barrier SAR

Antifungal Class Activity and Mechanism of Action Inference

4-Amino-5-aryl-1,2,4-triazole-3-thiols—close structural relatives of the target compound—have demonstrated antifungal activity against Aspergillus flavus, Mucor spp., Aspergillus niger, and Aspergillus fumigatus at a screening concentration of 200 μg/mL in a published study [1]. The antifungal mechanism is attributed to inhibition of lanosterol 14α-demethylase (CYP51), a conserved target of azole antifungals. The target compound, as a thioether derivative of this scaffold, is expected to retain CYP51 affinity while the S-benzyl group may enhance fungal cell wall penetration relative to the free thiol forms. In related 1,2,4-triazole thiol strobilurin derivatives, p-chlorophenyl-substituted analogs achieved MIC values of 16–64 μg/mL against multiple fungal pathogens [2].

antifungal lanosterol 14α-demethylase azole

4-Amino Group as a Derivatization Handle: Differentiation from 4-Alkyl/Aryl Analogs

In the Küçükgüzel et al. (2004) series, the best anticonvulsant activity was observed for compounds bearing a 4-H or 4-alkyl group on the triazole ring, rather than 4-aryl [1]. The target compound, carrying a 4-NH2 group, provides a free primary amine that serves as a synthetic handle for generating Schiff bases, amides, ureas, and carbamates—transformations that are not feasible with 4-alkyl or 4-aryl analogs. This is demonstrated by the synthesis of carbamate derivatives from 3-(methylthio)-4-amino-1,2,4-triazoles, which have shown antibacterial activity [2]. The 4-NH2 group thus enables post-synthetic diversification to optimize ADMET properties without altering the core 3-thioether/5-aryl pharmacophore.

synthetic derivatization 4-amino-1,2,4-triazole medicinal chemistry

Optimal Research and Procurement Scenarios for 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine


Focused Anticonvulsant Lead-Optimization Libraries

This compound is best deployed as a core scaffold in anticonvulsant lead-optimization programs targeting the MES seizure model. As a 4-amino-3-thioether-5-aryl-1,2,4-triazole, it combines the proven anticonvulsant pharmacophore established by Küçükgüzel et al. (2004) [1] with a free NH2 handle for rapid parallel derivatization. The meta-methyl substitution on the C-5 phenyl ring provides a differentiated steric and electronic profile compared to the para-substituted benchmarks (50% MES protection at 30 mg/kg p.o. in rats) [1], enabling exploration of novel SAR space not covered by existing patent disclosures [2].

Antifungal Screening Libraries Targeting CYP51

The compound's structural lineage from 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a documented lanosterol 14α-demethylase inhibitor scaffold [3], positions it as a candidate for antifungal screening panels against Aspergillus spp. and Candida spp. The thioether (S-CH2-(2,5-dimethylphenyl)) form offers improved metabolic stability over the free thiol, addressing a common limitation in azole antifungal screening where thiol oxidation can confound MIC reproducibility [3] [4].

Structural Biology and Target Engagement Studies

The presence of both the 3-methylphenyl and 2,5-dimethylbenzyl groups provides unique shape complementarity for X-ray crystallography and cryo-EM studies of triazole-binding proteins (e.g., CYP51, voltage-gated sodium channels). The 4-NH2 group can be functionalized with biotin or fluorophore tags without disrupting the core pharmacophore, making this compound a superior tool for chemoproteomics pull-down experiments compared to 4-alkyl/aryl analogs that lack a conjugation site [1] [5].

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